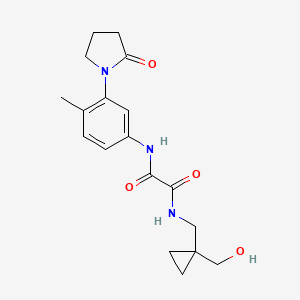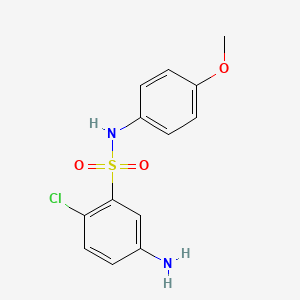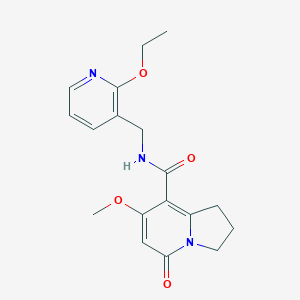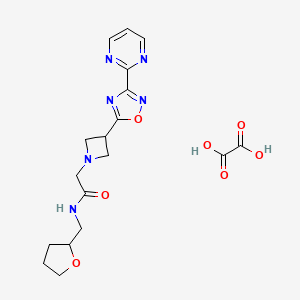
4-(3-(1H-indol-3-yl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1H-indol-3-yl)ureido)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BI-2536, and is a potent inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division. The compound has been shown to have a range of biochemical and physiological effects, and has been used in numerous laboratory experiments to investigate the role of PLK1 in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Chemical Synthesis and Characterization : A study detailed the synthesis and characterization of related compounds, highlighting the importance of the indole nucleus in biological activity. These compounds exhibit significant anti-tumor and anti-inflammatory activities, attributed to their interactions with DNA and proteins (Geetha et al., 2019).
Anticancer Activity
- Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating triazine moieties were synthesized and evaluated as potent inhibitors of human carbonic anhydrase IX, a validated drug target for anticancer agents. These compounds showed significant potency, with some exhibiting sub-nanomolar inhibition constants, highlighting their potential in cancer treatment (Lolak et al., 2019).
- Microtubule Disruption : A class of compounds including 1-aryl-3-(2-chloroethyl)ureas demonstrated microtubule disruption through alkylation of beta-tubulin, suggesting a mechanism for cytotoxicity that involves microtubule depolymerization, indicating potential use in cancer therapy (Legault et al., 2000).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Several studies focused on the development of ureido-substituted benzenesulfonamides as inhibitors of various human carbonic anhydrases, particularly hCA IX and XII. These enzymes are associated with tumor growth and metastasis, making these compounds promising candidates for the development of new anticancer drugs with potential antimetastatic activity (Pacchiano et al., 2011).
Molecular Design and Optimization
- Structural Optimization for Ebola and Marburg Virus Inhibitors : The design and synthesis of 4-(aminomethyl)benzamides as potent entry inhibitors for Ebola and Marburg viruses highlighted the adaptability of the core structure for targeting viral infections, showing the versatility of the chemical scaffold in addressing different therapeutic targets (Gaisina et al., 2020).
Eigenschaften
IUPAC Name |
4-(1H-indol-3-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-15(21)10-5-7-11(8-6-10)19-16(22)20-14-9-18-13-4-2-1-3-12(13)14/h1-9,18H,(H2,17,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXUIKOOKOQRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)
![3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732965.png)
![N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2732966.png)



![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2732972.png)
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2732973.png)


![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)
![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)